Djenkolic acid
Overview
Description
Djenkolic acid is a sulfur-containing non-protein amino acid naturally found in the djenkol beans of the Southeast Asian plant Archidendron jiringa . Its chemical structure is similar to cystine but contains a methylene (single carbon) unit in between the two sulfur atoms . This compound is known for its poor solubility under acidic conditions, which can lead to the formation of needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .
Scientific Research Applications
Djenkolic acid has several scientific research applications across various fields:
Chemistry:
- Used as a model compound for studying sulfur-containing amino acids and their derivatives .
- Employed in structural modeling studies to understand the bond lengths and angles in sulfur-containing compounds .
Biology:
Medicine:
- Studied for its toxicological effects, particularly its role in causing djenkolism, a condition characterized by renal and urinary tract irritation due to the formation of this compound crystals .
Industry:
Mechanism of Action
Target of Action
Djenkolic acid is a sulfur-containing non-protein amino acid . It is naturally found in the djenkol beans of the Southeast Asian plant Archidendron jiringa . The primary targets of this compound are the renal tubules and urinary tract .
Mode of Action
The toxicity of this compound in humans arises from its poor solubility under acidic conditions after consumption of the djenkol bean . The amino acid precipitates into crystals which cause mechanical irritation of the renal tubules and urinary tract .
Biochemical Pathways
It is known that the compound’s poor solubility leads to the formation of crystals in the urinary tract, which can cause mechanical irritation .
Pharmacokinetics
It is known that the compound’s poor solubility can affect its bioavailability .
Result of Action
The result of this compound’s action is the onset of symptoms such as abdominal discomfort, loin pains, severe colic, nausea, vomiting, dysuria, gross hematuria, and oliguria, occurring 2 to 6 hours after the beans were ingested . Urine analysis of patients reveals erythrocytes, epithelial cells, protein, and the needle-like crystals of this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH level of the stomach. Its poor solubility under acidic conditions can lead to the formation of crystals, which can cause mechanical irritation of the renal tubules and urinary tract . Furthermore, the toxicity of this compound can be prevented when consuming djenkol beans by boiling them beforehand, since this compound is removed from the beans .
Safety and Hazards
Djenkolic acid often causes renal injury, including hypersaturation of this compound crystals within the urinary system, resulting in subsequent obstructive nephropathy with sludge, stones, or possible spasms . Safety measures include wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
Djenkolic acid plays a role in biochemical reactions due to its structural similarity to cystine. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cysteine desulfurase, which catalyzes the removal of sulfur from cysteine to form alanine . This compound can inhibit this enzyme, leading to disruptions in sulfur metabolism. Additionally, this compound interacts with proteins involved in the formation of disulfide bonds, affecting protein folding and stability .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. The formation of this compound crystals in the renal tubules leads to mechanical irritation and inflammation, resulting in symptoms such as abdominal discomfort, loin pains, and severe colic . Additionally, this compound can cause oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to cysteine residues in proteins, forming disulfide bonds that alter protein structure and function . This binding can inhibit the activity of enzymes such as cysteine desulfurase, leading to disruptions in sulfur metabolism . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under neutral and alkaline conditions but degrades under acidic conditions, leading to the formation of crystals . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause chronic kidney damage and impair renal function . The temporal effects also include the accumulation of this compound crystals in the renal tubules, leading to persistent inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild renal irritation and inflammation . At high doses, it can lead to severe renal toxicity, including acute kidney injury and renal failure . Animal studies have shown that the threshold for toxic effects is relatively low, and even moderate doses can cause significant renal damage . Additionally, high doses of this compound can induce systemic toxicity, affecting other organs such as the liver and lungs .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as cysteine desulfurase, which catalyzes the removal of sulfur from cysteine . The inhibition of this enzyme by this compound disrupts the normal metabolic flux of sulfur-containing compounds, leading to the accumulation of toxic metabolites . Additionally, this compound can affect the levels of other metabolites involved in sulfur metabolism, such as glutathione, which plays a crucial role in cellular antioxidant defense .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters, which facilitate the entry of this compound into the cytoplasm . Once inside the cell, this compound can interact with binding proteins that regulate its localization and accumulation . The distribution of this compound within tissues is influenced by its solubility and the presence of transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . In the cytoplasm, this compound interacts with enzymes and proteins involved in sulfur metabolism, affecting their activity and function . In the mitochondria, this compound can induce oxidative stress by generating reactive oxygen species, leading to mitochondrial dysfunction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Djenkolic acid was first isolated by Van Veen and Hyman in 1933 from the urine of natives of Java who had consumed djenkol beans . They isolated the this compound crystals by treating the djenkol beans with barium hydroxide at 30°C for a prolonged period . Later, Du Vigneaud and Patterson synthesized this compound by condensing methylene chloride with two moles of L-cysteine in liquid ammonia . Another method involves the direct combination of one mole of formaldehyde with two moles of L-cysteine in a strongly acidic solution .
Industrial Production Methods: This method involves the use of supercritical carbon dioxide to extract this compound from the seeds of Pithecellobium jiringan (Jack) Prain .
Chemical Reactions Analysis
Types of Reactions: Djenkolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the sulfur atoms, where nucleophiles can replace the sulfur atoms under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or disulfides.
Comparison with Similar Compounds
Methionine: Another sulfur-containing amino acid, methionine, shares some structural similarities with this compound.
Selenomethionine and Telluromethionine: These compounds are derivatives of methionine where sulfur is replaced by selenium or tellurium, respectively.
Uniqueness: this compound’s uniqueness lies in its specific structure, which includes a methylene unit between the sulfur atoms, and its natural occurrence in djenkol beans . This structure contributes to its poor solubility under acidic conditions and its ability to form needle-like crystals that cause mechanical irritation in the renal tubules and urinary tract .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Djenkolic acid can be achieved through a multistep process involving various chemical reactions.", "Starting Materials": [ "L-phenylalanine", "methanol", "sodium hydroxide", "thionyl chloride", "triethylamine", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "potassium hydroxide", "diethyl ether", "hexanes", "ethyl acetate", "water" ], "Reaction": [ "L-phenylalanine is first converted to methyl ester using methanol and sodium hydroxide.", "The resulting methyl ester is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride.", "The acid chloride is then reacted with acetic anhydride to form the corresponding acetic ester.", "Reduction of the acetic ester with sodium borohydride gives the corresponding alcohol.", "Treatment of the alcohol with hydrochloric acid and potassium hydroxide produces the corresponding acid.", "The acid is then converted to its corresponding acid chloride using thionyl chloride and triethylamine.", "The acid chloride is reacted with diethyl ether and hexanes to form the corresponding diethyl ether adduct.", "The diethyl ether adduct is then treated with ethyl acetate to form the corresponding ethyl acetate adduct.", "The final step involves the hydrolysis of the ethyl acetate adduct in water to yield Djenkolic acid." ] } | |
CAS No. |
498-59-9 |
Molecular Formula |
C7H14N2O4S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-2-carboxyethyl)sulfanylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H14N2O4S2/c8-4(6(10)11)1-14-3-15-2-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI Key |
JMQMNWIBUCGUDO-UHFFFAOYSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCSC[C@@H](C(=O)O)N |
SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SCSCC(C(=O)O)N |
Appearance |
Solid powder |
498-59-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Djenkolic acid; NSC 76076; NSC-76076; NSC76076 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of djenkolic acid?
A1: this compound has the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic characterization of this compound has been conducted using techniques like proton magnetic resonance (1H NMR) [] and infrared (IR) spectroscopy. [] These techniques provide insights into the structural features and functional groups present in the molecule. X-ray powder diffraction data is also available. []
Q3: How does this compound interact with biological systems?
A3: this compound is known to inhibit cysteine uptake in certain bacteria like Pseudomonas fluorescens. [] Additionally, it can be degraded by enzymes like cystine lyase found in plants like broccoli. [] This enzymatic degradation leads to the production of volatile sulfur compounds, contributing to off-flavors in food.
Q4: What are the downstream effects of this compound on human health?
A4: Consumption of djenkol beans containing this compound can lead to a condition called djenkolism. [, , ] This condition is characterized by symptoms like painful urination, blood in the urine, and in severe cases, acute kidney injury due to the formation of this compound crystals in the urinary tract. []
Q5: What is known about the toxicity of this compound?
A5: Studies in experimental animals have shown that this compound can cause acute tubular necrosis in the kidneys. [] The severity of damage appears to be dose-dependent. Research suggests that the toxicity stems from the formation of needle-like crystals of this compound in the urinary tract, leading to mechanical irritation and obstruction. [, , ]
Q6: Does this compound have any known applications?
A7: While this compound itself might not have direct applications, it is a valuable tool in biochemical research. For instance, it serves as a substrate for studying enzymes like cystine lyase and O-acetylserine sulfhydrylase, providing insights into sulfur metabolism in various organisms. [, ] Additionally, this compound has shown potential as a ligand for metal ions like copper(II), zinc(II), and cadmium(II), which could have implications in material science. []
Q7: Are there any potential uses of this compound in drug development?
A8: While research is limited, the structural features of this compound, particularly the presence of two cysteine residues linked by a methylene bridge, make it an interesting candidate for developing novel peptides and peptidomimetics. For example, a cyclic enkephalin analog containing a this compound moiety has been synthesized. [] Further exploration of its derivatives could lead to compounds with potential therapeutic applications.
Q8: Has computational chemistry been applied to study this compound?
A9: Yes, computational techniques like molecular mechanics have been employed to study the conformational preferences and structural characteristics of this compound and its selenium and tellurium analogs. [] These studies provide valuable insights into the molecular geometry and potential interactions of these compounds.
Q9: Is there any information available regarding the environmental impact of this compound?
A10: While specific data on the ecotoxicological effects of this compound is limited, research indicates that it can be a precursor to carbonyl sulfide (COS) in paddy soils under specific conditions. [] COS is a naturally occurring gas that contributes to the atmospheric sulfur cycle and can impact climate. Further investigations are needed to fully understand the environmental fate and potential effects of this compound.
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